molecular formula C21H24N4O4 B2373207 4-(furan-2-carbonyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperazine-1-carboxamide CAS No. 887465-48-7

4-(furan-2-carbonyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperazine-1-carboxamide

Cat. No. B2373207
CAS RN: 887465-48-7
M. Wt: 396.447
InChI Key: CECDRZQRHAYMAL-UHFFFAOYSA-N
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Description

4-(furan-2-carbonyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
BenchChem offers high-quality 4-(furan-2-carbonyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(furan-2-carbonyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity in Heterocyclic Compounds

Research on compounds structurally similar to 4-(furan-2-carbonyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperazine-1-carboxamide has focused on their synthesis and reactivity, particularly in the context of heterocyclic chemistry. For example, the study by Krutošíková et al. (2001) explored the synthesis and reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, highlighting methods for preparing compounds with potential pharmaceutical applications (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).

Pharmacological Applications

Several studies have focused on the pharmacological applications of compounds related to 4-(furan-2-carbonyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperazine-1-carboxamide. For instance, compounds with furan-2-carboxamide derivatives have been synthesized and evaluated for their potential as urotensin-II receptor antagonists, demonstrating significant pharmacological interest in modifying furan derivatives for therapeutic purposes (Chae Jo Lim et al., 2019).

Antimicrobial and Anticancer Activities

Research by Başoğlu et al. (2013) on azole derivatives originating from furan-2-carbohydrazide, including the synthesis of compounds involving piperazine and piperidine moieties, showed antimicrobial activities against various microorganisms. This indicates the potential of furan derivatives in the development of new antimicrobial agents (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013). Additionally, compounds derived from piperazine-2,6-dione and furan-2-ylmethanamine have been evaluated for anticancer activity, highlighting the interest in furan derivatives for cancer treatment research (Sandeep Kumar et al., 2013).

Anti-inflammatory and Analgesic Agents

A study by Abu‐Hashem et al. (2020) synthesized novel compounds derived from benzodifuranyl and tested them as anti-inflammatory and analgesic agents. These findings suggest the versatility of furan derivatives in synthesizing compounds with potential therapeutic benefits in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiprotozoal Agents

The development of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with antiprotozoal activity highlights another area of research. These compounds have been tested for their effectiveness against protozoal infections, demonstrating the potential of furan derivatives in the development of new treatments for protozoal diseases (Ismail et al., 2004).

properties

IUPAC Name

4-(furan-2-carbonyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-15-4-6-17(7-5-15)25-14-16(13-19(25)26)22-21(28)24-10-8-23(9-11-24)20(27)18-3-2-12-29-18/h2-7,12,16H,8-11,13-14H2,1H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECDRZQRHAYMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(furan-2-carbonyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperazine-1-carboxamide

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